4-chlorophenylacetylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

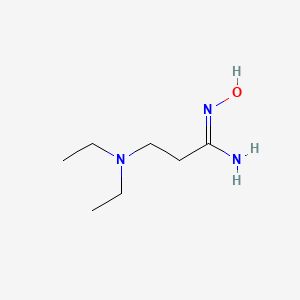

3-(diethylamino)-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZIZRKFGYQTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-chloro-4-ethynylbenzene molecular weight and formula

An In-Depth Technical Guide to 1-Chloro-4-ethynylbenzene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-chloro-4-ethynylbenzene, a pivotal intermediate in advanced materials science and pharmaceutical development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, handling, and application, grounded in established chemical principles. This document is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile molecule.

Core Molecular Profile and Physicochemical Characteristics

1-Chloro-4-ethynylbenzene, also known as (4-chlorophenyl)acetylene, is an aromatic compound distinguished by a para-substituted chlorine atom and an ethynyl (acetylenic) group. This unique bifunctionality—an electron-withdrawing halogen and a reactive terminal alkyne—makes it a highly valuable building block for creating complex molecular architectures through various cross-coupling reactions.

The chlorine atom modulates the electronic properties of the phenyl ring, while the terminal alkyne provides a reactive handle for carbon-carbon bond formation, most notably in Sonogashira, Suzuki, and click chemistry reactions.[1]

Molecular Structure

The planar structure of 1-chloro-4-ethynylbenzene is fundamental to its role in creating conjugated systems for optoelectronic materials.

Caption: Molecular structure of 1-chloro-4-ethynylbenzene.

Physicochemical Data Summary

The properties of 1-chloro-4-ethynylbenzene dictate its handling, storage, and reaction conditions. Its low flash point and melting point are critical considerations for laboratory safety and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Cl | [2][3][4] |

| Molecular Weight | 136.58 g/mol | [1][3][5] |

| CAS Number | 873-73-4 | [2][3][6] |

| Appearance | White to yellow or pale brown crystalline solid/mass | [4] |

| Melting Point | 45-47 °C (lit.) | [7] |

| Boiling Point | 79-82 °C at 23 mmHg | [1][4][5] |

| Density | 1.24 g/cm³ at 50 °C | [4][8] |

| Flash Point | 10 °C (closed cup) | [4][8] |

| Solubility | Insoluble in water. Soluble in acetone, chloroform, DMF, DMSO, ethanol, ethyl acetate, THF, and toluene. | [4][8] |

| InChI Key | LFZJRTMTKGYJRS-UHFFFAOYSA-N | [2][3] |

Synthesis Protocol: A Validated Approach

The synthesis of 1-chloro-4-ethynylbenzene is commonly achieved via a palladium-catalyzed Sonogashira-Hagihara coupling reaction, followed by a deprotection step. This method is favored for its high yields and functional group tolerance. We will detail a robust protocol adapted from established procedures.[8]

Rationale for Method Selection

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the direct formation of a C(sp²)-C(sp) bond. The choice of a protected alkyne, such as 3-methyl-1-butyn-3-ol, is a critical experimental design choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under aerobic conditions. The subsequent deprotection under basic conditions is a clean and efficient way to reveal the required terminal alkyne.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-chloro-4-ethynylbenzene.

Detailed Step-by-Step Protocol

Materials:

-

4-chloroiodobenzene

-

3-methyl-1-butyn-3-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (anhydrous)

-

Toluene

-

Sodium hydroxide (NaOH), powdered

-

Diethyl ether

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 4-chloroiodobenzene (1.0 eq), 3-methyl-1-butyn-3-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and anhydrous triethylamine.

-

Catalyst Addition: Stir the mixture for 15 minutes to ensure homogeneity. Add copper(I) iodide (0.04 eq). An immediate precipitate may form.

-

Coupling Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Initial Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the salt precipitate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess triethylamine.

-

Deprotection: Dissolve the resulting crude residue in toluene. Add powdered sodium hydroxide (2.0 eq).

-

Heating: Heat the mixture to reflux and maintain for 4 hours. The deprotection reaction cleaves the acetone protecting group.

-

Final Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-chloro-4-ethynylbenzene.

Core Applications in Drug Development and Materials Science

The utility of 1-chloro-4-ethynylbenzene stems from its ability to participate in reactions that build molecular complexity.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The aryl-alkyne motif is present in numerous biologically active molecules. This compound serves as a rigid scaffold to which other pharmacophores can be attached. Its defined geometry is crucial for optimizing ligand-receptor binding interactions.[1]

Building Block for Organic Electronics

In materials science, 1-chloro-4-ethynylbenzene is extensively used in Sonogashira coupling reactions to synthesize conjugated polymers and oligomers.[1] These materials are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid, linear structure imparted by the ethynyl group promotes π-stacking and efficient charge transport.

General Experimental Workflow: Sonogashira Cross-Coupling

The following diagram illustrates a typical workflow where 1-chloro-4-ethynylbenzene is used as a coupling partner.

Caption: A typical experimental workflow using 1-chloro-4-ethynylbenzene.

Safety, Handling, and Storage

Proper handling of 1-chloro-4-ethynylbenzene is non-negotiable due to its hazardous properties. The compound is a flammable solid and an irritant.[3]

Hazard Identification and Mitigation

The primary hazards necessitate stringent safety protocols. The low flash point means ignition sources must be eliminated from the work area. Its irritant nature requires the use of appropriate personal protective equipment (PPE).

| GHS Hazard Statement | Classification | Mitigation Measures |

| H228 | Flammable solid, Category 1 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[3] |

| H315 | Causes skin irritation | Wear protective gloves (e.g., nitrile). Wash skin thoroughly after handling.[3] |

| H319 | Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles.[3] |

| H335 | May cause respiratory irritation | Use only in a well-ventilated area, preferably in a chemical fume hood.[3] |

Rationale for Storage Conditions

-

Refrigeration (2-8°C): Low temperatures slow the rate of potential decomposition or polymerization of the reactive alkyne group, ensuring long-term stability.[4][8]

-

Sealed in Dry Conditions/Under Inert Gas: The compound is sensitive to air and moisture. The copper catalyst often used in its subsequent reactions can be deactivated by oxygen, and the terminal alkyne can undergo undesired side reactions. Storing under nitrogen or argon prevents this.

-

Light Sensitivity: Like many aromatic compounds, it can be light-sensitive, potentially leading to degradation.[4][8] Storage in an amber vial or in the dark is recommended.

Conclusion

1-Chloro-4-ethynylbenzene is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure and predictable reactivity in cross-coupling reactions allow for the rational design of complex, high-value molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for any researcher aiming to leverage its full potential safely and effectively.

References

-

National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-ethynyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70118, 1-Chloro-4-ethynylbenzene. PubChem. [Link]

-

MySkinRecipes. 1-Chloro-4-ethynylbenzene. MySkinRecipes Product Page. [Link]

-

Thermo Fisher Scientific. 1-Chloro-4-ethynylbenzene, 98%, Thermo Scientific. Fisher Scientific. [Link]

-

ChemBK. 1-chloro-4-ethynylbenzene. ChemBK Database. [Link]

-

Synthonix. 1-Chloro-4-ethynylbenzene. Synthonix Product Page. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank. [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Carl ROTH. Safety Data Sheet: Chlorobenzene. Carl ROTH. [Link]

Sources

- 1. 1-Chloro-4-ethynylbenzene [myskinrecipes.com]

- 2. Benzene, 1-chloro-4-ethynyl- [webbook.nist.gov]

- 3. Benzene, 1-chloro-4-ethynyl- | C8H5Cl | CID 70118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-Chloro-4-ethynylbenzene, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Synthonix, Inc > Alkynes > 873-73-4 | 1-Chloro-4-ethynylbenzene [synthonix.com]

- 7. 1-氯-4-乙炔基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Chlorophenylacetylene | 873-73-4 [chemicalbook.com]

Advanced Technical Review: 4-Chlorophenylacetylene Derivatives in Medicinal Chemistry and Materials Science

Executive Summary & Core Directive

4-Chlorophenylacetylene (4-CPA) represents a pivotal "molecular hinge" in modern organic synthesis. Its utility stems from the dual functionality of its structure: the electron-withdrawing, lipophilic 4-chloroaryl moiety and the highly reactive terminal alkyne. This guide moves beyond basic characterization to explore the strategic derivatization of 4-CPA.

We focus on two high-value vectors:

-

Medicinal Chemistry: Exploiting the alkyne for "Click" chemistry (CuAAC) to generate 1,2,3-triazole pharmacophores and Sonogashira cross-coupling to build rigid diarylalkyne scaffolds.

-

Materials Science: Polymerization of 4-CPA into poly(this compound), a conjugated polymer exhibiting unique optical properties and helical chirality when induced.

Synthesis of the Core Scaffold: this compound

Before exploring derivatives, the high-purity synthesis of the monomer is required. The industry-standard route avoids the handling of gaseous acetylene by using a protected alkyne surrogate.

Protocol 1: Pd/Cu-Catalyzed Synthesis via 2-Methyl-3-butyn-2-ol

This method is preferred over trimethylsilylacetylene (TMSA) in cost-sensitive scale-ups due to the lower price of the propargylic alcohol.

Reagents:

-

4-Chloroiodobenzene (1.0 equiv)

-

2-Methyl-3-butyn-2-ol (1.2 equiv)

-

Pd(PPh3)2Cl2 (1-2 mol%)

-

CuI (1-2 mol%)

-

Triethylamine (Solvent/Base)[1]

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Coupling (Sonogashira): Charge a flame-dried Schlenk flask with 4-chloroiodobenzene, Pd(PPh3)2Cl2, and CuI under nitrogen. Add degassed triethylamine followed by 2-methyl-3-butyn-2-ol. Stir at room temperature (or mild heat, 40-50 °C) for 12 hours. The formation of triethylammonium iodide precipitate indicates progress.

-

Workup: Filter the salts, concentrate the filtrate, and redissolve in toluene.

-

Deprotection (Retro-Favorskii): Add solid NaOH (powdered) to the toluene solution and reflux for 4 hours. This cleaves the acetone protecting group, releasing the terminal alkyne.

-

Purification: Distill the crude oil under reduced pressure (bp ~79-82 °C at 23 mmHg) to obtain this compound as a pale yellow solid/liquid (mp 45-47 °C).

Expert Insight: The choice of 4-chloroiodobenzene over the bromide analog is critical here. The C-Cl bond is too strong to participate in the oxidative addition step under these mild conditions, ensuring the alkyne attaches only at the iodine position, leaving the chlorine atom intact for future functionalization (e.g., Suzuki couplings).

Medicinal Chemistry: The "Click" and Coupling Vectors

1,2,3-Triazole Derivatives via CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary route for converting 4-CPA into bioactive molecules. The resulting 1,4-disubstituted 1,2,3-triazole ring acts as a bioisostere for amide bonds but with higher metabolic stability.

Mechanism & Application: The 4-chlorophenyl group provides lipophilicity (logP modulation), enhancing cell membrane permeability, while the triazole ring engages in hydrogen bonding with biological targets (e.g., kinases, tubulin).

Representative Workflow (Graphviz):

Caption: Cu(I)-catalyzed cycle ensuring 1,4-regioselectivity over the 1,5-isomer.

Biological Case Studies

Recent literature highlights specific derivatives of 4-CPA with potent activity.

| Derivative Class | Target / Mechanism | Key Compound Data | Source |

| Benzamides | Anti-HBV (Hepatitis B)[2] | IMB-0523 : N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide.[2] IC50: 1.99 µM (Wild-type HBV).[2] Mechanism: Increases intracellular APOBEC3G levels.[2] | |

| 1,2,3-Triazoles | Anticancer (Prostate, Lung) | Triazole-linked 1,3,4-oxadiazole-triazines.[3] IC50: 0.16 - 11.8 µM against PC3/A549 lines.[3] | |

| Chalcones | Antimicrobial / Antioxidant | 4-chlorophenyl substituted chalcones (via Claisen-Schmidt). High lipophilicity enhances bacterial cell wall penetration. |

Materials Science: Conjugated Polymers

Poly(this compound) (PCPA) is a substituted polyacetylene. Unlike unsubstituted polyacetylene, which is insoluble and unstable in air, the pendant chlorophenyl groups confer solubility in common organic solvents (CHCl3, THF) and oxidative stability .

Protocol 2: Rh-Catalyzed Stereoselective Polymerization

Rhodium catalysts are superior to Ziegler-Natta systems for this monomer, producing polymers with high cis-stereoregularity and narrow molecular weight distributions (PDI).

Reagents:

-

Monomer: this compound[1]

-

Catalyst: [Rh(nbd)Cl]2 (Norbornadiene rhodium(I) chloride dimer)

-

Solvent: Toluene or THF[1]

Experimental Steps:

-

Initiation: In a glovebox (nitrogen atmosphere), dissolve [Rh(nbd)Cl]2 (0.01 equiv) in dry toluene. Add triethylamine.[1]

-

Polymerization: Add the monomer solution dropwise. The solution will turn deep yellow/orange/red depending on the conjugation length. Stir at 30 °C for 2-4 hours.

-

Termination: Quench with a small amount of methanol.

-

Precipitation: Pour the reaction mixture into a large excess of methanol to precipitate the polymer. Filter and dry under vacuum.

Properties & Applications:

-

Helicity: If polymerized in the presence of chiral amines or if the catalyst ligands are chiral, PCPA can adopt a single-handed helical conformation, useful for chiral sensing and enantioselective separation materials.

-

Conductivity: While less conductive than doped polyacetylene, PCPA serves as a semiconductor in organic light-emitting diodes (OLEDs) due to its fluorescence properties.

Strategic Synthesis Map

The following diagram illustrates the divergent pathways available from the 4-CPA core.

Caption: Divergent synthesis pathways: 'Click' chemistry and polymerization are the dominant high-value transformations.

References

-

Synthesis of this compound : ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

-

Anti-HBV Activity : ResearchGate. (2015). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from

-

Triazole Anticancer Agents : National Institutes of Health (NIH). (2023).[5][6] Design, synthesis, anticancer evaluation... of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Retrieved from

-

Polyacetylene Synthesis : MDPI. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from

-

Sonogashira Coupling : Wikipedia. (n.d.). Sonogashira coupling Mechanism and Applications. Retrieved from

-

Chalcone Derivatives : Chemical Review and Letters. (2025).[7] New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from

Sources

- 1. This compound | 873-73-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. chemrevlett.com [chemrevlett.com]

Strategic Utilization of Halogenated Phenylacetylenes in Organic Synthesis

Executive Summary: The Dual-Functional Linchpin

Halogenated phenylacetylenes represent a unique class of "linchpin" intermediates in modern organic synthesis. Structurally, they possess two distinct reactive handles: an electron-rich alkyne moiety (C≡C) and an electrophilic aryl halogen (Ar–X). This duality allows for orthogonal functionalization , enabling chemists to construct complex molecular architectures—such as conjugated polymers, liquid crystals, and pharmaceutical pharmacophores—in a sequential, modular fashion.

This guide moves beyond basic definitions to explore the chemoselective synthesis and strategic application of these building blocks. We focus on the exploitation of bond-dissociation energy differences (C–I vs. C–Br) to achieve site-selective couplings, a critical competency in high-value drug discovery.

Mechanistic Foundation: The Reactivity Ladder

The utility of halogenated phenylacetylenes rests on the "Reactivity Ladder" of aryl halides in palladium-catalyzed cross-coupling reactions. The rate of oxidative addition—usually the rate-determining step in catalytic cycles like Sonogashira or Suzuki—follows the bond strength order:

Expert Insight: By selecting a starting material with mixed halogens (e.g., 1-bromo-4-iodobenzene), a chemist can exclusively engage the iodide in a Sonogashira coupling while leaving the bromide intact. This "dormant" bromide serves as a pre-installed handle for a subsequent transformation, eliminating the need for intermediate protecting group manipulations.

Visualization: The Chemoselective Workflow

The following diagram illustrates the logic of sequential functionalization using 1-bromo-4-iodobenzene as the scaffold.

Figure 1: Strategic workflow for exploiting orthogonal reactivity in halogenated phenylacetylenes.

Detailed Experimental Protocol

Synthesis of 4-Bromophenylacetylene

Objective: To synthesize 4-bromophenylacetylene from 1-bromo-4-iodobenzene via a chemoselective Sonogashira coupling followed by deprotection. This protocol ensures the bromine substituent remains intact.

Self-Validating System: The success of this reaction is validated by the disappearance of the starting iodide (TLC monitoring) and the retention of the bromine signal in 1H NMR (approx. 7.4 ppm doublet).

Reagents & Materials

| Reagent | Equiv.[1][2] | Role |

| 1-Bromo-4-iodobenzene | 1.0 | Substrate (Electrophile) |

| 2-Methyl-3-butyn-2-ol | 1.2 | Protected Acetylene Source |

| Pd(PPh₃)₂Cl₂ | 0.02 | Pre-catalyst |

| CuI | 0.04 | Co-catalyst |

| Triethylamine (Et₃N) | Solvent/Base | Acid Scavenger |

| NaOH / Toluene | Reagent | Deprotection System |

Step-by-Step Methodology

Phase 1: Chemoselective Coupling

-

Setup: Flame-dry a 250 mL Schlenk flask and cycle with argon three times to remove O₂ (Oxygen promotes homocoupling of the alkyne, forming diynes).

-

Charging: Add 1-bromo-4-iodobenzene (5.0 mmol), Pd(PPh₃)₂Cl₂ (0.1 mmol), and CuI (0.2 mmol) to the flask.

-

Solvent Addition: Add degassed Triethylamine (25 mL). Degassing is critical; sparge with argon for 15 mins prior to use.

-

Initiation: Add 2-methyl-3-butyn-2-ol (6.0 mmol) dropwise via syringe.

-

Reaction: Stir at room temperature (25°C) for 4–6 hours. Note: Heating is avoided to prevent oxidative addition to the C–Br bond.

-

Validation (TLC): Check TLC (Hexane/EtOAc 10:1). The starting material (Rf ~0.6) should disappear; a new polar spot (the alcohol intermediate) will appear.

Phase 2: Deprotection (Liberation of the Alkyne)

-

Workup: Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate in vacuo.

-

Cleavage: Dissolve the crude intermediate in Toluene (30 mL). Add solid NaOH (12 mmol) and reflux at 110°C for 2 hours.

-

Purification: Cool to RT. Wash with water (2 x 20 mL) and brine. Dry over MgSO₄.

-

Isolation: Purify via silica gel column chromatography (100% Hexanes). 4-Bromophenylacetylene elutes quickly as a white solid/colorless oil.

Yield Expectation: 85–92%.

Advanced Reactivity & Applications

The Sonogashira Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. In the synthesis of halogenated phenylacetylenes, the Transmetallation step is often the bottleneck if the copper acetylide is not formed efficiently (often due to poor base quality).

Figure 2: The Pd(0)/Cu(I) catalytic cycle. Note that the oxidative addition of Ar-I is faster than Ar-Br, enabling the chemoselectivity described above.

Application in Drug Discovery: "Click" Chemistry

Halogenated phenylacetylenes are prime candidates for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

Significance: The resulting 1,2,3-triazole ring mimics the amide bond (bioisostere) but is resistant to metabolic hydrolysis.

-

Workflow: A 4-bromophenylacetylene is "clicked" with an azide-bearing pharmacophore. The remaining bromine is then used to attach a solubilizing group or another heterocycle via Suzuki coupling.

Application in Materials: Molecular Wires

In the field of Organic Light Emitting Diodes (OLEDs), poly(phenylene ethynylene)s (PPEs) are synthesized using di-halogenated monomers.

-

Monomer: 1,4-diiodobenzene + 1,4-diethynylbenzene.

-

Role: The alkyne linkage provides a rigid, conjugated pathway for electron delocalization, essential for fluorescence.

Safety & Handling

-

Instability: Terminal phenylacetylenes can polymerize exothermically if heated without a solvent. Store at 2–8°C.[6]

-

Toxicity: Halogenated aromatics are potential skin sensitizers and irritants. Use double nitrile gloves.

-

Explosion Hazard: Copper acetylides (intermediates in the Sonogashira reaction) are shock-sensitive when dry. Never let the reaction residue dry out completely before quenching with acid/water.

References

-

Chemoselective Sonogashira Coupling

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

-

Synthesis Protocol (4-Bromophenylacetylene)

- ChemicalBook Protocols. (2023).

-

Applications in Medicinal Chemistry (Halogenated Drugs)

-

Xu, Z., et al. (2014). Halogen Bond in Drug Design and Discovery.[7] Expert Opinion on Drug Discovery.

-

-

Click Chemistry Utility

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

Sources

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Sonogashira Cross-Coupling of 4-Chlorophenylacetylene

Executive Summary & Strategic Importance

In modern drug discovery, 4-chlorophenylacetylene serves as a critical "metabolic blocker" scaffold. The para-chloro substituent modulates lipophilicity (LogP) and blocks P450-mediated oxidation at the typically reactive para-position, enhancing the metabolic stability of the final drug candidate. Furthermore, the resulting diarylalkyne motifs are essential in molecular electronics (OLEDs) due to their rigid, conjugated rod-like structures.

This guide addresses the specific challenges of using this compound:

-

Acidity-Driven Homocoupling : The electron-withdrawing chlorine atom increases the acidity of the acetylenic proton (

), accelerating the desired transmetallation but drastically increasing the rate of oxidative homocoupling (Glaser coupling). -

Chemoselectivity : Preserving the Ar-Cl bond on the alkyne while coupling the terminal alkyne requires precise catalyst tuning to avoid oligomerization.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, one must understand the competing cycles. The choice between Copper-Cocatalyzed (Standard) and Copper-Free (Advanced) protocols depends on the electrophile (Ar-X) partner.

The Electronic Effect of the 4-Chloro Group

The inductive effect (-I) of the chlorine withdraws electron density from the alkyne.

-

Consequence 1: The alkyne is more reactive toward transmetallation than phenylacetylene.

-

Consequence 2: The risk of Glaser homocoupling is 2-3x higher.

-

Solution: Strict oxygen exclusion and controlled addition rates are mandatory.

Decision Matrix for Protocol Selection

| Coupling Partner (Ar-X) | Recommended Protocol | Catalyst System | Rationale |

| Aryl Iodides | Protocol A (Standard) | Pd(PPh | Fast, robust, cost-effective. |

| Aryl Bromides | Protocol A or B | Pd(PPh | Bromides require higher T; Cu-free prevents side reactions. |

| Aryl Chlorides | Protocol C (High-Activity) | Pd(OAc) | Requires bulky, electron-rich ligands to activate Ar-Cl bond. |

| Base-Sensitive | Protocol B (Cu-Free) | [Pd(allyl)Cl] | Avoids copper acetylide formation; milder bases used. |

Detailed Experimental Protocols

Protocol A: Standard Pd/Cu-Catalyzed Coupling (General Purpose)

Best for: Aryl Iodides, Activated Aryl Bromides, and rapid library synthesis.

Reagents:

-

Reagent 1: Aryl Halide (1.0 equiv)[1]

-

Reagent 2: this compound (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Co-catalyst: CuI (5–10 mol%)

-

Base: Et

N (3.0 equiv) or Et -

Solvent: THF or DMF (anhydrous, degassed)

Step-by-Step Workflow:

-

Degassing (Critical): Sparge the solvent (THF/DMF) and base (Et

N) with Argon for 15 minutes. Note: Oxygen causes immediate homocoupling of this compound to 1,4-bis(4-chlorophenyl)buta-1,3-diyne. -

Assembly: In a flame-dried Schlenk tube or vial, add Pd(PPh

) -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed solvent and base via syringe.

-

Reagent Addition: Add this compound (dissolved in minimal degassed solvent) dropwise over 5 minutes. Slow addition keeps the concentration of free acetylide low, minimizing homocoupling.

-

Reaction: Stir at Room Temperature (for Ar-I) or 60°C (for Ar-Br) for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with saturated NH

Cl (to remove Cu), then brine. Dry over Na -

Purification: Flash chromatography. Tip: The homocoupled byproduct is non-polar; elute with 100% hexanes first to remove it.

Protocol B: Copper-Free Coupling (High Fidelity)

Best for: Biological probes, avoiding heavy metal contamination, and electron-deficient Aryl Bromides.

Rationale: Eliminating Copper prevents the formation of copper acetylides, reducing homocoupling and allowing for "greener" conditions.

Reagents:

-

Catalyst: Pd(OAc)

(2 mol%) + XPhos (4 mol%) OR commercially available XPhos Pd G2 precatalyst. -

Base: Cs

CO -

Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step Workflow:

-

Catalyst Pre-activation: If using Pd(OAc)

/Ligand, stir them in the solvent for 20 mins under Argon to form the active Pd(0) species (solution turns yellow/orange). -

Substrate Loading: Add Aryl Halide, this compound (1.1 equiv), and Cs

CO -

Heating: Heat to 80°C. Note: Cu-free reactions generally require higher temperatures than Cu-catalyzed ones because the "carbopalladation" step is slower than transmetallation.

-

Completion: Reaction typically complete in 2–6 hours.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Visualized Mechanistic Pathways

The following diagram illustrates the divergence between the Standard (Cu) and Advanced (Cu-free) cycles, highlighting where the 4-chlorophenyl moiety impacts reactivity.

Figure 1: Dual-pathway mechanism. Note the "Glaser Homocoupling" risk node in the Copper cycle, which is exacerbated by the acidity of this compound.

Troubleshooting & Optimization Data

Solvent & Base Screening (for this compound)

| Solvent | Base | Yield (Ar-I) | Yield (Ar-Br) | Homocoupling % | Notes |

| THF | Et | 95% | 60% | 5% | Standard. Best for Iodides. |

| DMF | Et | 92% | 88% | 10% | Higher T allows Bromide coupling. |

| MeCN | Cs | 85% | 80% | <1% | Cu-Free Protocol. Cleanest crude. |

| Water/SDS | Et | 70% | 40% | 2% | Micellar conditions (Green). |

Handling the "Chlorine" Spectator

When coupling this compound with an Aryl Chloride (e.g., Chlorobenzene), you risk coupling at the wrong site (polymerization).

-

Rule: The electrophile (Ar-Cl) must be more activated than the Cl on the alkyne.

-

Strategy: Use an electron-deficient Aryl Chloride (e.g., 4-nitrochlorobenzene) or use a catalyst that prefers oxidative addition into C-Br/C-I over C-Cl.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

-

Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(13), 1466-1483. Link

-

Bakar, M. A., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes.[2] Preprints.org. Link

-

Pu, X., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.[3] ACS Omega, 3(12), 16718–16727. Link

Sources

Application Note: 4-Chlorophenylacetylene as a Core Scaffold for High-Birefringence Liquid Crystals

Topic: High-Birefringence Tolane Liquid Crystal Synthesis via 4-Chlorophenylacetylene Content Type: Application Note & Protocol Audience: Materials Scientists, Synthetic Chemists, Display Technology Researchers

Executive Summary

In the rapidly evolving landscape of Augmented Reality (AR) and photonics, This compound (1-chloro-4-ethynylbenzene) has emerged as a critical precursor for tolane (diphenylacetylene) liquid crystals . Unlike standard cyanobiphenyls, tolane derivatives offer significantly higher optical birefringence (

This guide details the chemoselective synthesis of asymmetric tolane mesogens using this compound. It leverages the unique reactivity profile of the molecule—where the terminal alkyne is highly reactive while the aryl chloride remains inert under standard catalytic conditions—to create robust, high-performance optical materials.

Chemical Profile & Handling

This compound acts as the rigid "rod" component in mesogen design. Its structural anisotropy contributes to the high order parameter (

| Property | Specification | Expert Insight |

| CAS No. | 873-73-4 | |

| MW | 136.58 g/mol | |

| Appearance | White to pale yellow solid | Yellowing indicates oxidation or polymerization. |

| Melting Point | 45–49 °C | Low MP facilitates ease of handling in melt reactions. |

| Storage | 2–8 °C, Inert Gas | Critical: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) if exposed to air/light. |

| Reactivity | Chemoselective | The terminal alkyne reacts with Ar-I/Ar-Br; the Ar-Cl moiety is stable, allowing sequential functionalization. |

Core Protocol: Synthesis of Asymmetric Tolane Mesogens

Target Molecule: 4-Chloro-4'-pentyltolane (Representative high-

Reagents & Equipment

-

Precursor: this compound (1.0 equiv)

-

Coupling Partner: 1-Iodo-4-pentylbenzene (1.05 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

-

Base/Solvent: Triethylamine (TEA) / Tetrahydrofuran (THF) (1:1 v/v, anhydrous)

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Procedure

Phase A: System Preparation

-

Deoxygenation: Sparge the TEA/THF solvent mixture with argon for 30 minutes. Why: Oxygen causes homocoupling of the alkyne (Glaser side-reaction), producing a bis-acetylene impurity that destroys liquid crystallinity.

-

Vessel Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum. Cool under argon flow.

Phase B: Catalytic Coupling

-

Charging: Charge the flask with 1-iodo-4-pentylbenzene (10.5 mmol) and this compound (10.0 mmol).

-

Solvation: Add the deoxygenated TEA/THF solvent (50 mL) via cannula. Stir until dissolved.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.2 mmol) and CuI (0.1 mmol) quickly against a positive argon flow.

-

Observation: The solution will typically turn dark yellow/brown upon catalyst activation.

-

-

Reaction: Stir at room temperature (RT) for 1 hour, then heat to 50 °C. Monitor via TLC (Hexane eluent).

-

Endpoint: Disappearance of this compound spot (Rf ~0.6) and appearance of the fluorescent tolane product (Rf ~0.4).

-

Phase C: Workup & Purification

-

Quench: Cool to RT and filter the mixture through a Celite pad to remove precipitated ammonium salts and palladium black. Rinse with diethyl ether.

-

Extraction: Wash the filtrate with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄.

-

Isolation: Concentrate in vacuo to yield a crude solid.

-

Purification: Recrystallize from hot ethanol.

-

Purity Check: If the filtrate is colored, pass through a short silica plug before recrystallization to remove residual Pd traces (which act as charge traps in LC displays).

-

Characterization & QC Criteria

A self-validating system requires confirming both chemical structure and mesogenic behavior.

| Technique | Key Marker | Acceptance Criteria |

| ¹H NMR (CDCl₃) | Alkyne Bridge | Absence of terminal alkyne proton ( |

| ¹³C NMR | Acetylenic Carbons | Two distinct peaks in the 88–92 ppm region (internal alkyne). |

| DSC | Phase Transitions | Sharp endothermic peaks for Crystal |

| POM | Texture | Schlieren texture or Marble texture upon cooling from isotropic phase (Confirming Nematic). |

Visualizing the Workflow

Caption: Logic flow for the chemoselective synthesis of tolane mesogens, highlighting critical control points for purity.

Application Data: Optical & Thermal Performance

The resulting tolane derivatives exhibit properties superior to standard phenyl-cyclohexanes.

Comparative Metrics

| Material Class | Birefringence ( | Viscosity ( | Stability | Application Focus |

| Standard Cyanobiphenyls (5CB) | ~0.18 | Low | High | Standard LCDs |

| Chlorotolanes (This Protocol) | 0.25 – 0.35 | Low/Medium | High | AR/VR, Beam Steering |

| Isothiocyanates | > 0.35 | Medium | Lower (UV sensitive) | IR Modulators |

Mesophase Engineering

The chloro- group at the terminal position serves two functions:

-

Dipole Moment: Induces a moderate positive dielectric anisotropy (

), allowing the molecule to align with applied electric fields. -

Steric Control: The chlorine atom is roughly the size of a methyl group, broadening the nematic range without disrupting molecular packing as severely as bulky lateral substituents.

Troubleshooting Guide

Problem: Low Yield / Homocoupling Product Observed.

-

Cause: Oxygen ingress during reaction setup.

-

Solution: Perform freeze-pump-thaw cycles on the solvent. Ensure CuI is white (not green/oxidized).

Problem: Black Precipitate in Product.

-

Cause: Palladium leaching.

-

Solution: Use a scavenger resin (e.g., Thio-silica) or wash with aqueous sodium dithiocarbamate.

Problem: High Melting Point (No Liquid Crystal Phase at RT).

-

Cause: High structural symmetry.

-

Solution: Create a Eutectic Mixture . Mix the synthesized 4-chloro-4'-pentyltolane (30%) with 4-chloro-4'-propyltolane (30%) and a fluorinated homolog (40%). This depresses the melting point while maintaining high

.

References

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. Link

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry. Link

-

Dabrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[1][2][3] Crystals. Link

-

Wu, S.T., et al. (1999). "High birefringence and wide nematic range bis-tolane liquid crystals."[3][4][5] Applied Physics Letters. Link

-

Chen, R., et al. (2023).[5] "High birefringence liquid crystals with a wide temperature range... for augmented reality displays." Journal of Materials Chemistry C. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]

Application Note: High-Purity Synthesis of 4-Chlorophenylacetylene via the Corey-Fuchs Protocol

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-chlorophenylacetylene (CAS 873-73-4) from 4-chlorobenzaldehyde. While direct alkynylation using the Bestmann-Ohira reagent is a viable one-pot alternative, this guide focuses on the Corey-Fuchs reaction .

Why Corey-Fuchs? From a process development standpoint, the Corey-Fuchs protocol offers superior scalability and intermediate validation compared to one-pot homologations. It proceeds via a distinct gem-dibromoalkene intermediate, allowing researchers to purify and characterize the material before the critical lithiation step. This "stop-and-check" capability is essential for maintaining high purity in downstream applications such as Sonogashira cross-coupling or "Click" chemistry (CuAAC).

Reaction Pathway

The transformation occurs in two distinct phases:[1][2][3][4][5]

-

Ylide Formation & Olefination: Generation of the dibromomethylene triphenylphosphorane ylide in situ to convert the aldehyde to 1-(2,2-dibromoethenyl)-4-chlorobenzene.

-

Elimination & Rearrangement: Treatment with n-butyllithium (n-BuLi) to effect dehydrohalogenation and metal-halogen exchange, followed by aqueous quenching to yield the terminal alkyne.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves high-risk reagents. Adherence to engineering controls is mandatory.

| Reagent | Hazard Class | Critical Safety Protocol |

| n-Butyllithium | Pyrophoric | Extreme Caution. Ignites on contact with air/moisture. Use only in a flame-dried, inerted (Ar/N₂) system. Syringes must be gas-tight. Have a Class D fire extinguisher ready. |

| Carbon Tetrabromide | Toxic/Corrosive | handle in a fume hood. Avoid contact with skin.[6][7] Highly toxic by inhalation and ingestion. |

| Triphenylphosphine | Irritant/Sensitizer | Avoid inhalation of dust. Wash hands thoroughly after handling. |

| Dichloromethane | Carcinogen (Suspected) | Use in a well-ventilated fume hood. Wear chemical-resistant gloves (PVA or laminate recommended over nitrile for prolonged exposure). |

Experimental Protocol

Phase 1: Synthesis of the gem-Dibromoalkene Intermediate

Objective: Convert 4-chlorobenzaldehyde to 1-(2,2-dibromoethenyl)-4-chlorobenzene.

Reagents & Stoichiometry

| Component | Equiv. | MW ( g/mol ) | Role |

| 4-Chlorobenzaldehyde | 1.0 | 140.57 | Substrate |

| Carbon Tetrabromide (CBr₄) | 2.0 | 331.63 | Bromine Source |

| Triphenylphosphine (PPh₃) | 4.0 | 262.29 | Ylide Precursor/Reductant |

| Zinc Dust (Optional)* | 2.0 | 65.38 | See Note 1 below |

| Dichloromethane (DCM) | Solvent | - | Anhydrous (0.1 M conc.) |

Protocol Steps:

-

System Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of dry Nitrogen (N₂).

-

Ylide Generation: Charge the flask with CBr₄ (2.0 equiv) and anhydrous DCM. Cool to 0 °C in an ice bath.

-

PPh₃ Addition: Add PPh₃ (4.0 equiv) portion-wise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the reactive ylide species.

-

Note 1 (Optimization): For larger scales (>10g), adding Zn dust (2.0 equiv) allows reducing PPh₃ loading to 2.0 equiv, simplifying purification by reducing triphenylphosphine oxide (TPPO) waste [1].

-

-

Substrate Addition: Add 4-chlorobenzaldehyde (1.0 equiv) dissolved in a minimum amount of DCM dropwise to the ylide solution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 95:5). The aldehyde spot (R_f ~0.5) should disappear, replaced by the non-polar dibromide (R_f ~0.8).

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8]

-

Purification: The crude will contain significant TPPO solids. Suspend the residue in cold hexanes (TPPO is insoluble) and filter. Concentrate the filtrate and purify via short-path silica plug (100% Hexanes) to obtain the crystalline gem-dibromide.

Phase 2: Conversion to this compound

Objective: Elimination of HBr and Li-Br exchange to form the alkyne.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| gem-Dibromo Intermediate | 1.0 | Precursor |

| n-Butyllithium (2.5 M in Hexanes) | 2.1 - 2.2 | Base / Lithiating Agent |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |

| Ammonium Chloride (sat. aq.) | Excess | Proton Source (Quench) |

Protocol Steps:

-

Cryogenic Setup: Place the purified gem-dibromide (from Phase 1) in a flame-dried Schlenk flask under Argon. Dissolve in anhydrous THF (0.1 M). Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Lithiation (Critical Step): Add n-BuLi (2.1 equiv) dropwise via syringe pump or careful manual addition over 30 minutes.

-

Equilibration: Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 30 minutes.

-

Quenching: While at 0 °C, quench the reaction with saturated aqueous NH₄Cl. This protonates the lithium acetylide to release the terminal alkyne.

-

Isolation: Extract with Diethyl Ether (Et₂O) or Hexanes. Wash with water and brine. Dry over MgSO₄.

-

Final Purification: Remove solvent in vacuo. If necessary, purify via sublimation (for high purity) or silica gel chromatography (Hexanes) to yield this compound as a white to off-white solid.

Process Visualization

The following diagram illustrates the critical reaction flow and decision points.

Figure 1: Workflow for the Corey-Fuchs synthesis of this compound, highlighting the critical intermediate validation step.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in reagents | Ensure CBr₄ and PPh₃ are dry. Use freshly distilled DCM. |

| Incomplete Conversion (Step 2) | Degraded n-BuLi | Titrate n-BuLi before use using diphenylacetic acid or similar standard. |

| Brown/Tar Products | Temperature overshoot | Maintain strict -78 °C during n-BuLi addition. Localized heating causes polymerization. |

| Difficult Separation | TPPO contamination | Use the Zinc dust modification (Step 1) or wash the crude solid with cold hexanes vigorously. |

References

-

Standard Corey-Fuchs Protocol and Mechanism Source: Organic Chemistry Portal URL:[Link]

-

4-Chlorobenzaldehyde Properties and Reactivity Source: PubChem (NIH) URL:[Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]

- 6. enhs.uark.edu [enhs.uark.edu]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Technical Application Note: Precision Functionalization of 4-Chlorophenylacetylene via Gold Catalysis

Executive Summary

This guide details the gold-catalyzed functionalization of 4-chlorophenylacetylene , a pivotal building block in pharmaceutical synthesis. Unlike traditional mercury-catalyzed (Kucherov) or harsh acid-mediated methods, Gold(I) and Gold(III) catalysis offers a "soft" carbophilic activation mode. This allows for high-turnover functionalization of the alkyne moiety while preserving the sensitive 4-chloroaryl handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

We present three validated protocols:

-

Regioselective Hydration: Accessing 4-chloroacetophenone with >95% Markovnikov selectivity.

-

Intermolecular Hydroamination: Synthesis of ketimines under mild conditions.

-

Oxidative C-C Coupling: A gold-redox strategy for direct alkynylation.

Mechanistic Insight: The "Soft" Activation

The utility of gold in this context stems from the relativistic contraction of the 6s orbital, rendering cationic Au(I) species highly carbophilic but oxophilic-poor.

The Catalytic Cycle:

-

-Coordination: The cationic [L-Au]+ species coordinates to the alkyne

-

Anti-Nucleophilic Attack: The nucleophile (H₂O, R-NH₂, etc.) attacks the activated triple bond trans to the gold center, forming a trans-alkenyl-gold intermediate.

-

Protodeauration: Protonolysis of the Au-C bond releases the product and regenerates the catalyst.

Visualization: General Activation Cycle

Application 1: Regioselective Hydration

Target: 4-Chloroacetophenone Rationale: The 4-chloro group is electron-withdrawing, slightly deactivating the alkyne compared to phenylacetylene. However, NHC-Au(I) complexes (N-Heterocyclic Carbene) overcome this electronic bias, ensuring rapid conversion without heating.

Protocol A: NHC-Au(I) Mediated Hydration

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: [Au(IPr)Cl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) (0.1–0.5 mol%)

-

Activator: AgSbF₆ (Silver hexafluoroantimonate) (0.1–0.5 mol%)

-

Solvent: 1,4-Dioxane / Water (2:1 v/v) or MeOH/Water

Step-by-Step Methodology:

-

Catalyst Activation: In a distinct vial, mix [Au(IPr)Cl] (2 mg, 0.003 mmol) and AgSbF₆ (1 mg, 0.003 mmol) in 0.5 mL 1,4-dioxane. Stir for 5 minutes in the dark (precipitate of AgCl will form).

-

Reaction Assembly: To a reaction vessel containing this compound (136.5 mg, 1.0 mmol), add the solvent mixture (2 mL Dioxane, 1 mL H₂O).

-

Initiation: Filter the activated catalyst solution (using a syringe filter to remove AgCl) directly into the reaction vessel.

-

Incubation: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Dilute with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography is rarely needed; quantitative conversion is typical.

Optimization Data (Substrate: this compound)

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | AuCl₃ (2 mol%) | MeOH/H₂O | 60 | 12 | 65 |

| 2 | PPh₃AuCl / AgOTf | Dioxane/H₂O | 25 | 8 | 82 |

| 3 | (IPr)AuCl / AgSbF₆ | Dioxane/H₂O | 25 | 2 | 98 |

| 4 | (IPr)AuCl / AgSbF₆ | Pure H₂O | 80 | 4 | 91 |

Application 2: Intermolecular Hydroamination

Target: N-(1-(4-chlorophenyl)ethylidene)aniline derivatives

Rationale: Hydroamination is thermodynamically neutral and kinetically inhibited by electrostatic repulsion between the lone pair of the amine and the alkyne

Protocol B: Mild Hydroamination

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Aniline (1.1 equiv)

-

Catalyst: (PPh₃)AuCl (1 mol%) + AgOTf (1 mol%)

-

Additive: NaBArF (optional for difficult amines)

Methodology:

-

Preparation: Charge a dried Schlenk tube with (PPh₃)AuCl (5 mg) and AgOTf (2.6 mg) under nitrogen. Add anhydrous Toluene (1 mL) and stir for 10 mins.

-

Addition: Add this compound (1.0 mmol) and Aniline (1.1 mmol) dissolved in Toluene (2 mL).

-

Reaction: Heat to 50°C for 6–12 hours.

-

Isolation: Filter through a short pad of Celite to remove gold particles. Evaporate solvent.[1][2]

-

Note: Imines are hydrolytically unstable. Store under inert atmosphere or reduce immediately to the amine if desired.

Application 3: Oxidative C-C Coupling

Target: Internal Alkynes (via C-H functionalization) Rationale: This advanced protocol utilizes an Au(I)/Au(III) redox cycle, using Selectfluor as an external oxidant to couple the terminal alkyne with arylboronic acids.

Protocol C: Oxidative Arylation

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst: (PPh₃)AuCl (5 mol%)

-

Oxidant: Selectfluor (1.5 equiv)

-

Base: NaHCO₃ (2.0 equiv)

-

Solvent: MeCN / H₂O (95:5)

Methodology:

-

Mix substrate, boronic acid, Selectfluor, and base in MeCN/H₂O.

-

Stir at 50°C for 8 hours.

-

Mechanism: The reaction proceeds via trans-metalation of the boronic acid to an oxidized Au(III) species, followed by reductive elimination.

Visualization: Experimental Workflow (Hydration)

The Senior Scientist's Notebook (Troubleshooting)

-

Silver Mirror Formation: If you observe a silver mirror on the flask walls during catalyst activation, your solvent may contain reducing impurities. Use HPLC-grade solvents.

-

Regioselectivity Loss: While this compound strongly favors Markovnikov addition (ketone), electron-deficient alkynes can sometimes yield aldehyde byproducts (anti-Markovnikov) if the ligand is too bulky. The IPr ligand is optimized to prevent this.

-

Catalyst Poisoning: Gold catalysts are "soft" Lewis acids and are poisoned by strong "soft" bases (e.g., thiols, thioethers). Ensure the substrate is free of sulfur contaminants.

-

Reaction Stalls: If the reaction stalls at 80% conversion, add 1 mol% of HNTf₂ (bistriflimide acid). The protonolysis step is sometimes the turnover-limiting step, and exogenous acid accelerates it.

References

-

Nolan, S. P., et al. (2009). "Gold(I) N-Heterocyclic Carbene Complexes: Efficient Catalysts for the Hydration of Alkynes."[8][9][10][11] Journal of Organic Chemistry. Link

-

Tanaka, M., et al. (2005). "Acid-Free Hydration of Alkynes Catalyzed by Gold(I) Complexes." Tetrahedron Letters. Link

-

Zhang, L., et al. (2010). "Gold-Catalyzed Oxidative Cross-Coupling of Alkynes."[6] Journal of the American Chemical Society. Link

-

Echavarren, A. M., et al. (2004). "Hydroamination of Alkynes Catalyzed by Gold(I)." Angewandte Chemie International Edition. Link

-

Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[3][4][6][7][9][10][12][13][14][15][16] Chemical Reviews. Link

Sources

- 1. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 2. orgsyn.org [orgsyn.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Hydrophenoxylation of alkynes by gold catalysts: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. A Gold-Catalyzed Three-Component Coupling: Oxidative Oxyarylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold-catalyzed four-component multifunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. globethesis.com [globethesis.com]

- 12. Gold-catalyzed hydroalkoxylation of alkoxyallenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

4-chlorophenylacetylene in the synthesis of optoelectronic materials

Application Note: 4-Chlorophenylacetylene (4-CPA) as a Strategic Synthon in Optoelectronic Materials

Part 1: Strategic Overview

In the architecture of organic optoelectronics—specifically Organic Light-Emitting Diodes (OLEDs) and Non-Linear Optical (NLO) materials—This compound (4-CPA) is not merely a building block; it is a chemoselective pivot .

Unlike its unsubstituted counterpart (phenylacetylene), the 4-chloro substituent provides two critical advantages:

-

Electronic Modulation: The inductive withdrawing effect (-I) of the chlorine atom stabilizes the HOMO/LUMO levels in conjugated systems, often improving the air stability of p-type semiconductors.

-

Orthogonal Reactivity: The aryl chloride bond is kinetically inert under standard Pd/Cu-catalyzed Sonogashira conditions used to couple the alkyne. This allows researchers to synthesize chloro-terminated tolanes (diphenylacetylenes) which serve as "living" oligomers. These can be subsequently activated using specialized ligands (e.g., Buchwald-Hartwig conditions) to extend conjugation or attach hole-transport moieties (e.g., triphenylamines) in a stepwise, defect-free manner.

This guide details two primary workflows: the chemoselective synthesis of conjugated oligomers (OLED precursors) and the stereoregular polymerization of 4-CPA for NLO applications.

Part 2: Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (OLED Precursors)

Objective: To couple 4-CPA with an aryl iodide while preserving the chloro-substituent for future functionalization.

Mechanism & Logic: We utilize the reactivity gap between Aryl-I and Aryl-Cl. By using a standard Pd(PPh3)2Cl2 catalyst at moderate temperatures (Room Temp to 40°C), the oxidative addition occurs exclusively at the C-I bond. The C-Cl bond remains intact, preventing uncontrolled polymerization or branching.

Materials:

-

Substrate: this compound (1.1 equiv)

-

Partner: 1-Iodo-4-alkoxybenzene (1.0 equiv) (Model substrate for Liquid Crystal/OLED core)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%)

-

Co-catalyst: Copper(I) iodide [CuI] (1 mol%)

-

Base/Solvent: Triethylamine (TEA) or Diisopropylamine (degassed)

Step-by-Step Methodology:

-

Deoxygenation (Critical):

-

The presence of oxygen promotes Glaser homocoupling (formation of diyne defects).

-

Action: Sparge the amine solvent with Argon for 30 minutes prior to use.

-

-

Reaction Assembly:

-

In a flame-dried Schlenk flask under Argon, charge the Aryl Iodide (10 mmol), Pd(PPh3)2Cl2 (0.2 mmol), and CuI (0.1 mmol).

-

Add the degassed amine solvent (50 mL). The solution typically turns yellow/brown.

-

Add 4-CPA (11 mmol) last. Why? Adding the alkyne last ensures the catalyst is pre-complexed with the aryl iodide, favoring cross-coupling over homocoupling.

-

-

Execution:

-

Stir at Room Temperature (25°C) for 4–6 hours.

-

Self-Validation: Monitor reaction progress via TLC or GC-MS. The disappearance of the Aryl-I peak is the primary endpoint. The Aryl-Cl signal must remain stable.

-

-

Purification (Optoelectronic Grade):

-

Quench: Add saturated NH4Cl (aq) to chelate copper species. Extract with DCM.

-

Metal Removal: Pass the organic layer through a pad of silica gel mixed with 10% w/w potassium carbonate (to trap acid traces) and a metal scavenger (e.g., QuadraSil™) if available.

-

Crystallization: Recrystallize from Ethanol/Hexane. Note: Column chromatography is often insufficient to remove trace Pd, which acts as a fluorescence quencher. Recrystallization is mandatory for OLED materials.

-

Visualizing the Chemoselective Pathway:

Figure 1: Chemoselective coupling pathway preserving the chloro-handle for future functionalization.

Protocol B: Stereoregular Polymerization (NLO Materials)

Objective: Synthesis of cis-transoid Poly(this compound) using a Rhodium catalyst.

Mechanism & Logic: Poly(phenylacetylene)s prepared with simple thermal or radical initiation are often atactic and non-conductive. Using a Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]2) in the presence of a solvent like TEA or THF produces a highly stereoregular cis-transoid polymer. This helical conformation is crucial for Non-Linear Optical (NLO) response and solvatochromism.

Materials:

-

Monomer: this compound (Recrystallized, >99% purity)

-

Catalyst: [Rh(nbd)Cl]2 (Norbornadiene rhodium(I) chloride dimer)

-

Co-catalyst: Triethylamine (TEA) (Acts as ligand/dissociating agent)

-

Solvent: Toluene or THF (Dry)[1]

Step-by-Step Methodology:

-

Monomer Purification:

-

4-CPA must be sublimed or recrystallized immediately before polymerization. Oxidation products (acid chlorides/anhydrides) will poison the Rh catalyst.

-

-

Initiation:

-

In a glovebox or under N2, dissolve [Rh(nbd)Cl]2 (10 µmol) in toluene (2 mL).

-

Add TEA (100 µmol). The solution color will shift, indicating the formation of the active monomeric Rh species.

-

Add 4-CPA (1.0 mmol) dissolved in toluene (2 mL) in one shot.

-

-

Propagation:

-

Stir at 30°C for 2–4 hours.

-

Observation: The solution will rapidly turn deep yellow/orange and viscosity will increase.

-

Self-Validation: High stereoregularity (cis-content) is indicated by a sharp color change (yellow to orange-red) due to extended conjugation length in the helical form.

-

-

Termination & Isolation:

-

Pour the reaction mixture into a large excess of Methanol (nonsolvent) containing 0.1% HCl (to remove Rh residues).

-

Filter the yellow fibrous solid.

-

Reprecipitation: Dissolve in THF and precipitate into Methanol again. This removes low MW oligomers which degrade optical performance.

-

-

Drying:

-

Dry under vacuum at 40°C for 24 hours. Caution: Do not overheat; cis-polyacetylenes can thermally isomerize to the thermodynamically stable (but less active) trans-form above 100°C.

-

Visualizing the Stereocontrol:

Figure 2: Rhodium-catalyzed pathway favoring the formation of the optoelectronically active cis-helix.

Part 3: Characterization & Data Interpretation

To ensure the synthesized materials meet the rigorous standards of device engineering, compare your results against these benchmarks.

Table 1: Key Characterization Metrics for 4-CPA Derivatives

| Technique | Parameter | Expected Result (Polymer) | Expected Result (Small Molecule) | Diagnostic Insight |

| 1H NMR | Vinyl Proton | N/A | Sharp singlet = high cis-content. Broad/multiple peaks = loss of stereocontrol. | |

| 1H NMR | Alkyne Proton | Disappears | Confirming full consumption of monomer/starting material. | |

| UV-Vis | 380–420 nm | 250–280 nm | Red shift in polymer indicates effective conjugation length. | |

| GPC | N/A | Low PDI (<1.5) suggests "living" character of Rh-polymerization. | ||

| TGA | Thermal stability check for device processing. |

Part 4: References

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

-

Tabata, M., et al. (2008). Synthesis of stereoregular poly(phenylacetylene)s by Rh complex catalysts: Structure and properties. Polymer Journal. Link

-

Tang, B. Z., et al. (2001). Helicity induction and memory in the stereoregular polymerization of phenylacetylenes. Journal of the American Chemical Society. Link

-

Sigma-Aldrich. (2024). 1-Chloro-4-ethynylbenzene Product Specification & Safety Data Sheet. Link

-

RSC Advances. (2014). Copper-free Sonogashira coupling for optoelectronic materials. Royal Society of Chemistry. Link

Sources

Preparation of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Cycloaddition of 4-Chlorophenylacetylene

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Enduring Significance of Triazoles in Modern Chemistry

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science, prized for its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding.[1] This five-membered heterocyclic scaffold is a bioisostere for amide bonds, enhancing the pharmacokinetic profiles of drug candidates by improving metabolic stability and aqueous solubility. Consequently, triazole derivatives have found extensive applications as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction, has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and scalable route to this valuable class of compounds.[3] This application note provides a detailed guide to the synthesis of triazoles using 4-chlorophenylacetylene as a key building block, addressing both the fundamental principles and practical execution of the CuAAC reaction for researchers in drug discovery and chemical synthesis.

Mechanistic Insights: The Copper-Catalyzed Pathway

The CuAAC reaction proceeds via a multi-step mechanism that is significantly faster and more regioselective than the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[4] The catalytic cycle is initiated by the in-situ formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide in a concerted or stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle. The presence of the electron-withdrawing chloro group on the phenyl ring of the acetylene can slightly decrease the nucleophilicity of the alkyne, potentially leading to slightly longer reaction times compared to electron-rich phenylacetylenes.[5]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Precision Functionalization of Graphene Nanoribbons with 4-Chlorophenylacetylene for Advanced Materials Development

Abstract: Graphene nanoribbons (GNRs) represent a pivotal class of quasi-one-dimensional materials, poised to revolutionize nanoelectronics and drug delivery platforms. Their electronic and physicochemical properties are intimately tied to their atomic structure, particularly their width and edge functionalization. This guide provides a comprehensive protocol for the covalent functionalization of chlorinated graphene nanoribbons with 4-chlorophenylacetylene via the Sonogashira cross-coupling reaction. We present a detailed methodology, from the on-surface synthesis of precursor GNRs to their subsequent solution-phase functionalization and rigorous characterization. This document is intended for researchers in materials science, nanotechnology, and medicinal chemistry, offering a robust framework for creating bespoke GNR architectures with tailored functionalities.

Scientific Rationale and Application Context

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit a finite electronic bandgap, a property absent in pristine, two-dimensional graphene. This bandgap is tunable and depends on the GNR's width and edge geometry, making them highly promising for semiconductor applications.[1] Functionalization of GNR edges allows for the precise tuning of their electronic properties, solubility, and biocompatibility, thereby expanding their utility in fields ranging from molecular electronics to targeted drug delivery.[2]

The introduction of this compound moieties onto the GNR backbone serves a dual purpose. The chlorophenyl group can act as a versatile anchor for further chemical modifications or as a recognition site for specific molecular interactions. The rigid alkynyl linker extends the GNR's conjugated system, potentially modulating its electronic and optical characteristics.

This application note details two primary approaches: the on-surface synthesis of GNRs for fundamental studies and a solution-based method for producing functionalized GNRs in larger quantities. The core of the functionalization strategy is the palladium-catalyzed Sonogashira cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[3][4]

Overall Experimental Workflow

The process begins with the generation of chlorinated GNRs, which can be achieved through on-surface synthesis from halogenated precursors or by direct chlorination of pre-synthesized GNRs. These chlorinated GNRs then serve as the substrate for the Sonogashira coupling with this compound. Finally, a suite of characterization techniques is employed to verify the successful functionalization.

Figure 1: General workflow for the synthesis and functionalization of GNRs.

Materials and Reagents

| Material/Reagent | Supplier | Grade | Purpose |

| Graphene Nanoribbons (chlorinated) | Synthesized in-house or commercial | High Purity | Substrate for functionalization |

| This compound | Sigma-Aldrich | ≥98% | Functionalizing agent |

| Bis(triphenylphosphine)palladium(II) dichloride | Sigma-Aldrich | 98% | Palladium catalyst |

| Copper(I) iodide (CuI) | Sigma-Aldrich | 99.995% | Co-catalyst |

| Triphenylphosphine (PPh₃) | Sigma-Aldrich | 99% | Ligand |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5%, anhydrous | Base and solvent |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% | Solvent |

| Toluene | Sigma-Aldrich | Anhydrous, 99.8% | Solvent |

| Argon (Ar) | Airgas | Ultra-high purity | Inert atmosphere |

| Au(111) single crystal | Various | High purity | Substrate for on-surface synthesis |

| Halogenated precursor molecules | Synthesized in-house | As required | For on-surface GNR synthesis |

Detailed Protocols

Protocol 1: On-Surface Synthesis and Functionalization of GNRs

This protocol is ideal for fundamental studies requiring atomic-level precision and characterization.

4.1.1. On-Surface Synthesis of Chlorinated GNRs

On-surface synthesis provides atomically precise GNRs through the thermally induced polymerization of custom-designed molecular precursors on a catalytic metal surface, typically Au(111).[1] The choice of halogenated precursors is crucial for the subsequent functionalization steps.[5]

-

Substrate Preparation: Prepare a clean Au(111) single crystal surface by cycles of argon ion sputtering and annealing in an ultra-high vacuum (UHV) chamber.

-

Precursor Deposition: Deposit the chlorinated precursor molecules onto the clean Au(111) surface via thermal evaporation.

-

Polymerization: Anneal the substrate to a temperature sufficient to induce dehalogenation and subsequent polymerization of the precursor molecules into long polymer chains. This temperature is precursor-specific.

-

Cyclodehydrogenation: Further anneal the substrate at a higher temperature to induce intramolecular C-H bond activation and cyclodehydrogenation, leading to the formation of planar, fully aromatic GNRs.[6]

4.1.2. In-situ Functionalization (Conceptual)

While a direct, established protocol for in-situ Sonogashira coupling on a surface is not widely available, the principles of on-surface synthesis suggest a possible pathway involving the co-deposition of chlorinated GNR precursors and this compound, followed by a carefully controlled thermal annealing sequence to promote the desired coupling reaction. This remains an area of active research.

Protocol 2: Solution-Based Sonogashira Functionalization of Chlorinated GNRs

This protocol is suitable for producing larger quantities of functionalized GNRs for applications in composites, inks, and biomedical studies.

4.2.1. Preparation of Chlorinated GNRs

Chlorinated GNRs can be prepared by various methods, including the unzipping of multi-walled carbon nanotubes followed by chlorination. Electrochemical chlorination in an aqueous NaCl solution is a non-toxic method for this purpose.[7]

4.2.2. Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[4]

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, disperse a known quantity of chlorinated GNRs in anhydrous DMF or a mixture of DMF and triethylamine.

-

Degassing: Degas the suspension by bubbling with argon for 30 minutes to create an inert atmosphere. This is crucial as oxygen can deactivate the palladium catalyst.[4]

-

Addition of Reagents: To the suspension, add this compound (1.5 equivalents per chlorine atom on the GNRs), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 24-48 hours under an argon atmosphere. The optimal temperature and time may need to be determined empirically.

-

Work-up and Purification:

-

After the reaction is complete, dilute the mixture with toluene and filter through a PTFE membrane to collect the functionalized GNRs.

-

Wash the collected solid extensively with toluene, methanol, and deionized water to remove unreacted reagents, catalyst, and byproducts.

-

Dry the purified functionalized GNRs under vacuum.

-

Characterization of Functionalized GNRs

Rigorous characterization is essential to confirm the covalent attachment of the this compound moieties and to assess the structural integrity of the GNRs.

| Technique | Purpose | Expected Observations |

| X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of chlorine and the formation of new carbon-carbon bonds. | - C 1s spectrum: Appearance of a new peak or shoulder corresponding to the sp-hybridized carbon of the alkyne group.[8][9] The C-Cl bond peak at ~286.6 eV should decrease in intensity.[4] - Cl 2p spectrum: The Cl 2p spin-orbit split peaks (2p₃/₂ at ~200.6 eV and 2p₁/₂ at ~202.2 eV) from the 4-chlorophenyl group will be present.[4] |

| Raman Spectroscopy | To assess the structural integrity and functionalization of the GNRs. | - D-band (~1350 cm⁻¹): An increase in the intensity of the D-band relative to the G-band (I(D)/I(G) ratio) is expected, indicating the introduction of sp-hybridized carbon atoms at the edges. - G-band (~1582 cm⁻¹): A slight upshift of the G-band may be observed due to p-doping effects from the functional groups. - 2D-band (~2685 cm⁻¹): A decrease in the I(2D)/I(G) ratio is also indicative of functionalization. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the characteristic vibrational modes of the functional groups. | - Appearance of a characteristic peak for the C≡C stretching vibration around 2100-2260 cm⁻¹. - Presence of peaks corresponding to the aromatic C-H and C-Cl bonds of the chlorophenyl group. |